molecular formula C5H5NOS B2363919 3-methyl-1,2-thiazole-4-carbaldehyde CAS No. 17265-59-7

3-methyl-1,2-thiazole-4-carbaldehyde

Cat. No.: B2363919
CAS No.: 17265-59-7
M. Wt: 127.16
InChI Key: ILOLGPQFVGOIHL-UHFFFAOYSA-N
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Description

3-methyl-1,2-thiazole-4-carbaldehyde is a heterocyclic organic compound containing a five-membered ring with nitrogen and sulfur atoms

Scientific Research Applications

3-methyl-1,2-thiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The antimicrobial activity of isothiazolinones, a group of compounds related to isothiazoles, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .

Safety and Hazards

While specific safety and hazard information for 3-Methyl-isothiazole-4-carbaldehyde was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Isoxazole, a compound structurally similar to isothiazole, has been found to have a wide spectrum of biological activities and therapeutic potential . This suggests that 3-Methyl-isothiazole-4-carbaldehyde and its derivatives could also have potential for future research and development in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-4-nitroisothiazole with reducing agents to yield the desired aldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used under mild conditions.

Major Products Formed

    Oxidation: 3-Methyl-isothiazole-4-carboxylic acid.

    Reduction: 3-Methyl-isothiazole-4-methanol.

    Substitution: Various substituted isothiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-isothiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methyl-isothiazole-5-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    Isothiazole-4-carbaldehyde:

Uniqueness

3-methyl-1,2-thiazole-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-methyl-1,2-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)3-8-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOLGPQFVGOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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